SW02

Description

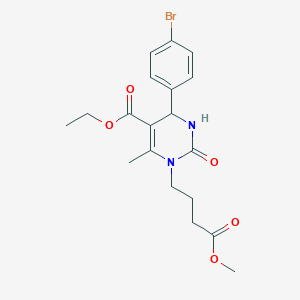

Ethyl 4-(4-bromophenyl)-1-(4-methoxy-4-oxobutyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by:

- A 4-bromophenyl substituent at position 4 of the pyrimidine ring.

- A 4-methoxy-4-oxobutyl group at position 1, introducing both ester and ether functionalities.

- A methyl group at position 6 and an ethyl ester at position 3.

This compound’s structural complexity and functional diversity make it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

CAS No. |

1010820-68-4 |

|---|---|

Molecular Formula |

C19H23BrN2O5 |

Molecular Weight |

439.3 g/mol |

IUPAC Name |

ethyl 6-(4-bromophenyl)-3-(4-methoxy-4-oxobutyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C19H23BrN2O5/c1-4-27-18(24)16-12(2)22(11-5-6-15(23)26-3)19(25)21-17(16)13-7-9-14(20)10-8-13/h7-10,17H,4-6,11H2,1-3H3,(H,21,25) |

InChI Key |

YFZRMRYVWWUQME-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)Br)CCCC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SW02 involves the reaction of 4-bromophenyl with ethoxycarbonyl and dihydropyrimidine derivatives. The reaction conditions typically include the use of dimethyl sulfoxide (DMSO) as a solvent, with the compound being soluble up to 20 milligrams per milliliter in DMSO .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions: SW02 primarily undergoes substitution reactions due to the presence of bromine in its structure. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include DMSO, ethoxycarbonyl, and dihydropyrimidine derivatives. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .

Major Products Formed: The major products formed from the reactions involving this compound include various substituted derivatives that retain the core structure of the compound. These derivatives are often used in further studies to explore the biological activities of this compound .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. In a study conducted by researchers at MDPI, the compound was synthesized and evaluated for its cytotoxic effects against various cancer cell lines. The results indicated that it exhibited significant cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study: Cytotoxicity Evaluation

In vitro assays were performed to assess the cytotoxicity of ethyl 4-(4-bromophenyl)-1-(4-methoxy-4-oxobutyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate against human cancer cell lines. The study found that:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 25 µM across different cell lines.

This data suggests that modifications in the structure could enhance its potency and selectivity towards specific cancer types .

Pharmacological Studies

The pharmacological profile of ethyl 4-(4-bromophenyl)-1-(4-methoxy-4-oxobutyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been explored for its potential use in treating various conditions beyond cancer.

Anticonvulsant Activity

Another significant application is its investigation as an anticonvulsant agent. A study utilized animal models to evaluate the compound's efficacy in preventing seizures. The findings revealed:

- Testing Models : Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) models.

- Results : The compound demonstrated protective effects against induced seizures with an effective dose (ED50) of approximately 32 mg/kg in the MES test.

This indicates that the compound may possess neuroprotective properties and could be further explored for treating epilepsy .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound. Variations in the side chains and functional groups significantly affect its biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Replacement of bromine with chlorine | Increased cytotoxicity |

| Alteration of alkyl side chains | Variability in potency observed |

This table summarizes how different structural modifications can lead to varying degrees of biological activity, providing insights for future synthesis .

Mechanism of Action

SW02 exerts its effects by specifically activating the ATPase activity of Hsp70. This activation leads to an increase in the stability and accumulation of tau proteins. The molecular targets of this compound include the ATPase domain of Hsp70, which is crucial for its chaperone activity. The pathways involved in the mechanism of action of this compound include the heat shock response pathway and the protein folding pathway .

Comparison with Similar Compounds

Halogen Substitution Variations

| Compound Name | Molecular Formula | Key Substituents | Biological/Functional Impact | Reference |

|---|---|---|---|---|

| Ethyl 4-(4-chlorophenyl)-1-(4-methoxy-4-oxobutyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₉H₂₂ClN₂O₅ | Cl instead of Br at phenyl group | Reduced steric bulk; altered electronic effects may influence receptor binding | |

| Ethyl 4-(4-fluorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₂₅H₂₇FN₄O₃ | F instead of Br; piperazine substituent | Enhanced solubility; potential CNS activity due to piperazine moiety |

Key Findings :

- Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems compared to Cl or F .

- Fluorine’s electronegativity improves metabolic stability but reduces lipophilicity relative to bromine .

Substituent Modifications on the Pyrimidine Core

| Compound Name | Molecular Formula | Key Features | Functional Implications | Reference |

|---|---|---|---|---|

| Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₄H₁₄BrClN₂O₃ | Bromomethyl at position 6 | Increased alkylation potential; reactive site for further derivatization | |

| Methyl 4-(4-chlorophenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₂₀H₂₀ClN₂O₅S | Tosylmethyl group at position 6 | Enhanced sulfonamide-mediated enzyme inhibition |

Key Findings :

Thioxo vs. Oxo Derivatives

| Compound Name | Molecular Formula | Functional Group | Biological Activity | Reference |

|---|---|---|---|---|

| Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₂₂H₂₂FN₃O₂S | Thioxo at position 2 | Higher affinity for sulfur-binding enzymes (e.g., cysteine proteases) |

Key Findings :

- The 2-oxo group in the target compound favors hydrogen bonding with serine or tyrosine residues, whereas thioxo derivatives interact preferentially with cysteine-rich domains .

Ester Group Variations

| Compound Name | Molecular Formula | Ester Group | Impact on Reactivity | Reference |

|---|---|---|---|---|

| Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₃₁H₂₈N₂O₃S | Benzyl ester | Increased steric hindrance; slower hydrolysis rates |

Key Findings :

- The ethyl ester in the target compound balances hydrolytic stability and bioavailability better than bulkier benzyl esters .

Uniqueness of the Target Compound

The combination of 4-bromophenyl , 4-methoxy-4-oxobutyl , and ethyl ester groups confers distinct advantages:

- Enhanced Lipophilicity : Bromine’s hydrophobicity improves membrane permeability compared to fluorine or chlorine analogues .

- Synthetic Versatility : The 4-methoxy-4-oxobutyl chain allows for further functionalization, such as hydrolysis to carboxylic acids or conjugation with biomolecules .

- Biological Target Compatibility : The oxo group and flexible butyl chain enable interactions with both rigid and flexible enzyme domains, as observed in docking studies of similar compounds .

Biological Activity

Ethyl 4-(4-bromophenyl)-1-(4-methoxy-4-oxobutyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials supported by various research findings.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step organic reactions that can be optimized for yield and purity. For instance, a study reported the synthesis of similar tetrahydropyrimidine derivatives through electrochemical methods, achieving yields of about 55% to 75% depending on the reaction conditions used . The characterization of these compounds often includes techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity.

Tetrahydropyrimidine derivatives have been studied for various biological activities including:

- Antiviral Activity : Some derivatives have demonstrated inhibitory effects against HIV integrase, a crucial enzyme in the viral lifecycle. For example, related compounds showed IC50 values as low as 0.65 µM in inhibiting strand transfer reactions in vitro . This suggests that ethyl 4-(4-bromophenyl)-1-(4-methoxy-4-oxobutyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may also exhibit similar antiviral properties.

- Cytotoxicity : Preliminary studies indicate that certain tetrahydropyrimidine derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis or disruption of cellular processes essential for cancer cell survival.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- HIV Integrase Inhibition : A study synthesized various tetrahydropyrimidine derivatives and assessed their ability to inhibit HIV integrase. The most active compound showed promising results with an IC50 value indicating effective inhibition at low concentrations .

- Cytotoxicity Assessment : Another evaluation focused on the cytotoxic effects of tetrahydropyrimidines on different cancer cell lines. The results indicated significant cytotoxicity with varying degrees of selectivity towards specific cancer types.

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing this tetrahydropyrimidine derivative, and how can reaction efficiency be optimized?

The compound is typically synthesized via Biginelli-like multicomponent reactions. A solvent-free approach involves grinding 4-bromobenzaldehyde, urea/thiourea derivatives, and ethyl acetoacetate with a catalyst (e.g., CuCl₂·2H₂O) and HCl. Reaction efficiency can be improved by optimizing catalyst loading (5–10 mol%), grinding time (7–10 min), and post-reaction recrystallization using methanol . Purity is confirmed via TLC and NMR spectroscopy .

Q. How is the molecular structure validated, and what analytical techniques are essential for characterization?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation, providing bond lengths (mean C–C = 0.004 Å) and hydrogen-bonding patterns (e.g., O–H⋯O interactions with R factor = 0.044) . Complementary techniques include:

Q. What purification strategies are recommended for isolating this compound?

Recrystallization from ethanol or methanol yields high-purity products (77–95%). For solvent-sensitive derivatives, column chromatography with silica gel (hexane/ethyl acetate gradients) is effective. Post-crystallization washing with cold methanol removes impurities .

Advanced Research Questions

Q. How does substituent variation (e.g., bromophenyl vs. methoxybutyl) influence regioselectivity and crystallographic packing?

Substituents like the 4-bromophenyl group enhance steric bulk, favoring a diastereomeric ratio of 3:1 in some cases. SCXRD studies show that bromine’s electronegativity stabilizes intermolecular C–Br⋯π interactions (3.35 Å), while the 4-methoxy-4-oxobutyl group promotes hydrogen bonding (O⋯H–N distances = 2.44 Å), affecting crystal packing and solubility .

Q. What methodologies resolve contradictions in reaction yields when switching from thiourea to urea derivatives?

Thiourea derivatives often yield lower (e.g., 65%) due to slower cyclization kinetics. Kinetic studies (via in situ FTIR) reveal that urea’s higher nucleophilicity accelerates imine formation, while thiourea requires elevated temperatures (120°C) and longer reaction times (8–12 h). Adjusting stoichiometry (1.5 eq thiourea) and using acidic catalysts (HCl vs. BF₃·Et₂O) can mitigate yield discrepancies .

Q. How can computational modeling predict bioactivity or interaction with biological targets?

Density Functional Theory (DFT) calculates electrophilic Fukui indices to identify reactive sites (e.g., C5 carboxylate for nucleophilic attack). Docking studies against bacterial dihydrofolate reductase (DHFR) reveal binding affinity (ΔG = −8.2 kcal/mol) via hydrogen bonds with Arg57 and hydrophobic interactions with the bromophenyl group, aligning with experimental MIC values (e.g., 32 µg/mL against S. aureus) .

Q. What strategies address challenges in scaling up solvent-free synthesis for gram-scale production?

Mechanochemical synthesis using ball milling (300–600 RPM, 1 h) improves scalability. Post-reaction, hot filtration with activated charcoal removes polymeric byproducts. Process Analytical Technology (PAT) tools like Raman spectroscopy monitor reaction progression in real time, reducing batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.